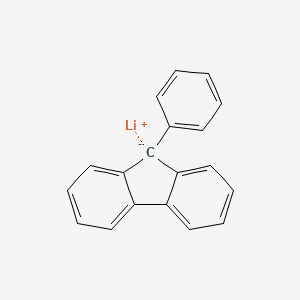
Methyl 3-(2-methylidenecyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methylidenecyclohexyl)propanoate: is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methylidenecyclohexyl)propanoate typically involves the esterification of 3-(2-methylidenecyclohexyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(2-methylidenecyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters with different functional groups.
科学的研究の応用
Chemistry: Methyl 3-(2-methylidenecyclohexyl)propanoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed reactions, such as ester hydrolysis by esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of medicinal compounds. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
作用機序
The mechanism of action of methyl 3-(2-methylidenecyclohexyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The cyclohexyl ring and methylene group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
類似化合物との比較
- Methyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(2-methylidenecyclohexyl)propanoate
- Methyl 3-(2-methylcyclohexyl)propanoate
Comparison:
- Methyl 3-(2-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methylene group, which affects its reactivity and applications.
- Ethyl 3-(2-methylidenecyclohexyl)propanoate: The ethyl ester has a slightly different odor profile and may have different applications in fragrances.
- Methyl 3-(2-methylcyclohexyl)propanoate: The absence of the methylene group makes this compound less reactive in certain chemical reactions.
Methyl 3-(2-methylidenecyclohexyl)propanoate stands out due to its unique combination of a cyclohexyl ring, methylene group, and ester functionality, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
2359-69-5 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl 3-(2-methylidenecyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h10H,1,3-8H2,2H3 |
InChIキー |
YALFRQCLVBNACW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1CCCCC1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

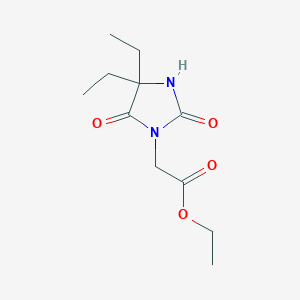
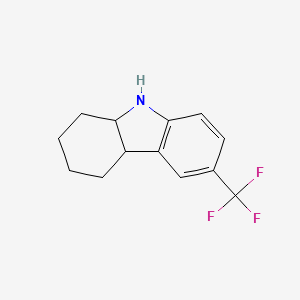
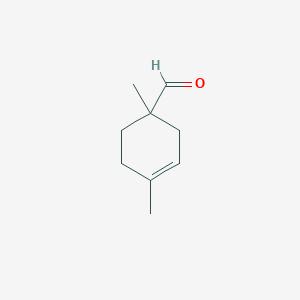
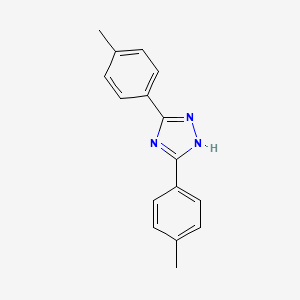
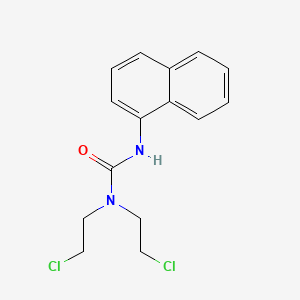


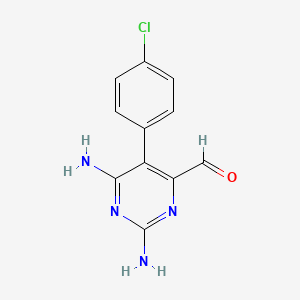
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
